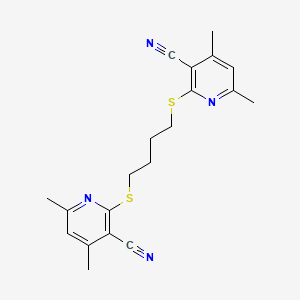
2,2'-(butane-1,4-diylbis(sulfanediyl))bis(4,6-dimethylnicotinonitrile)
Overview
Description
2,2’-(butane-1,4-diylbis(sulfanediyl))bis(4,6-dimethylnicotinonitrile) is a complex organic compound characterized by its unique structure, which includes two nicotinonitrile groups connected by a butane-1,4-diylbis(sulfanediyl) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(butane-1,4-diylbis(sulfanediyl))bis(4,6-dimethylnicotinonitrile) typically involves a multi-step process. One common method includes the reaction of 4,6-dimethylnicotinonitrile with butane-1,4-diylbis(sulfanediyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(butane-1,4-diylbis(sulfanediyl))bis(4,6-dimethylnicotinonitrile) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(butane-1,4-diylbis(sulfanediyl))bis(4,6-dimethylnicotinonitrile) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-(butane-1,4-diylbis(sulfanediyl))bis(4,6-dimethylnicotinonitrile) involves its interaction with specific molecular targets. The compound’s sulfur atoms can form bonds with metal ions, potentially inhibiting metalloproteins. Additionally, the nitrile groups can interact with biological macromolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(ethane-1,2-diylbis(sulfanediyl))bis(pyridine N-oxide)
- 2,2’-(propane-2,2-diylbis(sulfanediyl))diethanamine
Uniqueness
Compared to similar compounds, 2,2’-(butane-1,4-diylbis(sulfanediyl))bis(4,6-dimethylnicotinonitrile) is unique due to its specific structural features, such as the butane-1,4-diylbis(sulfanediyl) linker and the presence of two nicotinonitrile groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S2/c1-13-9-15(3)23-19(17(13)11-21)25-7-5-6-8-26-20-18(12-22)14(2)10-16(4)24-20/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVKGJXROCITEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCCCSC2=C(C(=CC(=N2)C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


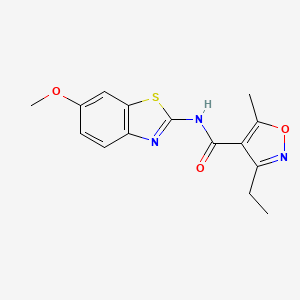


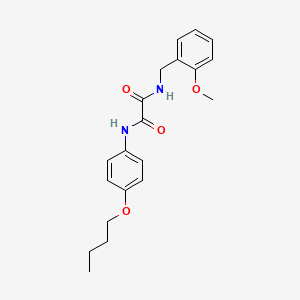
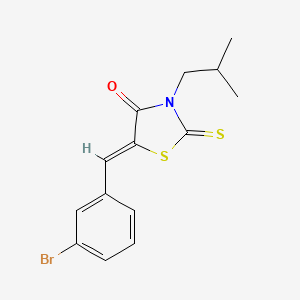
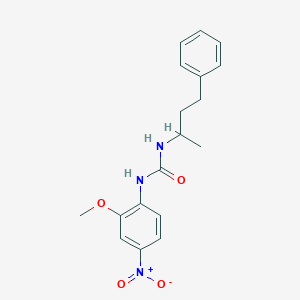

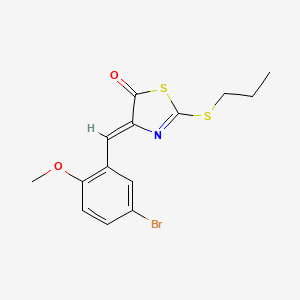
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide](/img/structure/B4843136.png)

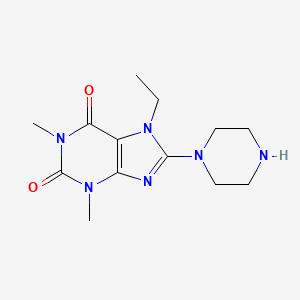
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4843144.png)
![N~1~-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-methylacetamide](/img/structure/B4843146.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843159.png)
